Chemical structure of (5-formyl-1-benzofuran-2-yl)boronic acid
Chemical structure of (5-formyl-1-benzofuran-2-yl)boronic acid
Executive Summary
(5-Formyl-1-benzofuran-2-yl)boronic acid is a bifunctional heterocyclic building block critical in medicinal chemistry and materials science. It features a benzofuran core functionalized with two orthogonal reactive handles: a boronic acid at the C2 position (nucleophilic, for Suzuki-Miyaura coupling) and a formyl group at the C5 position (electrophilic, for condensation or reduction). This duality allows for the rapid assembly of complex biaryl scaffolds followed by divergent side-chain elaboration. This guide details its structural properties, synthetic routes, stability challenges, and validated application protocols.
Part 1: Structural Anatomy & Physicochemical Properties
Molecular Architecture
The molecule consists of a fused benzene and furan ring system.[1][2][3] The numbering convention assigns the oxygen atom as position 1. The boronic acid moiety resides on the furan ring (C2), while the aldehyde is located on the benzene ring (C5).
| Property | Value (Predicted/Experimental) |
| IUPAC Name | (5-formyl-1-benzofuran-2-yl)boronic acid |
| Molecular Formula | C₉H₇BO₄ |
| Molecular Weight | 189.96 g/mol |
| LogP (Predicted) | ~1.4 – 1.8 (Lipophilic core, modulated by polar groups) |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų |
| H-Bond Donors / Acceptors | 2 / 4 |
| Physical State | Off-white to beige solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Electronic Character & Reactivity Hotspots
The C2 position of benzofuran is naturally nucleophilic; however, the presence of the boronic acid renders it a transmetallation site. The C5-formyl group acts as an electron-withdrawing group (EWG), slightly deactivating the benzene ring but stabilizing the molecule against oxidative degradation compared to electron-rich analogs.
Figure 1: Structural reactivity map highlighting orthogonal functional groups.
Part 2: Synthetic Pathways[5]
Synthesizing this molecule requires careful orchestration to prevent the incompatibility of the aldehyde and organometallic intermediates.
Route A: The "Modern" Miyaura Borylation (Recommended)
This route avoids strong lithiating agents, tolerating the aldehyde functionality.
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Precursor: 5-Bromo-1-benzofuran-2-carbaldehyde.
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Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.
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Solvent: 1,4-Dioxane (anhydrous).
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Conditions: 80–90°C, inert atmosphere (Ar/N₂).
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Workup: The resulting pinacol ester is often used directly. To obtain the free acid, mild hydrolysis (NaIO₄/HCl) is required.
Route B: The "Classic" Lithiation (Protection Required)
Direct lithiation of the aldehyde is impossible.
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Protection: Convert 5-bromo-benzofuran-2-carbaldehyde to its diethyl acetal using triethyl orthoformate/TsOH.
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Lithiation: Treat with n-BuLi at -78°C (Lithium-Halogen Exchange).
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Borylation: Quench with Triisopropyl borate (B(OTiPr)₃).
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Deprotection: Acidic hydrolysis removes the acetal and hydrolyzes the borate ester to the boronic acid.
Part 3: Stability & Handling (Critical)
Protodeboronation
Heteroaryl boronic acids, particularly 2-substituted benzofurans, are susceptible to protodeboronation (loss of the boron group replaced by hydrogen).
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Mechanism: Facilitated by both acid (ipso-substitution) and base (formation of boronate anion followed by hydrolysis).
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Mitigation: Store at low temperature (4°C). Use mild bases (e.g., K₃PO₄ instead of NaOH) during coupling.
Boroxine Cycle
Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon dehydration. This is reversible and does not affect reactivity, but may alter melting point data.
Oxidation
The C5-aldehyde is prone to air oxidation to the carboxylic acid over time. Store under inert gas (Nitrogen/Argon).
Part 4: Validated Application Protocol (Suzuki-Miyaura Coupling)
This protocol is optimized to couple the boronic acid with an aryl halide while preserving the formyl group.
Materials
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Nucleophile: (5-formyl-1-benzofuran-2-yl)boronic acid (1.0 equiv)
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Electrophile: Aryl Bromide/Iodide (1.0 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 – 0.05 equiv)
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Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)
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Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow
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Degassing: Charge a reaction vial with the boronic acid, aryl halide, and base. Seal and purge with Argon for 5 minutes.
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Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
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Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
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Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC or LC-MS.
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Note: Avoid reflux temperatures (>100°C) to minimize aldehyde degradation.
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography. (Note: The aldehyde product is often UV-active and easily visualized).
Figure 2: Optimized Suzuki-Miyaura coupling workflow for formyl-boronic acids.
Part 5: Downstream Functionalization
Once the biaryl core is constructed, the C5-formyl group serves as a versatile handle.
| Reaction Type | Reagents | Product Outcome |
| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃, DCE | 5-(Aminomethyl)benzofuran derivative |
| Wittig Olefination | Phosphonium salt (Ph₃P=R), Base | 5-Vinylbenzofuran derivative |
| Oxidation | NaClO₂, NaH₂PO₄ (Pinnick) | 5-Carboxylic acid derivative |
| Condensation | Hydroxylamine / Hydrazine | Oxime / Hydrazone (Library synthesis) |
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Ejsmont, K., et al. (2003).[4] 5-Formyl-2-furanboronic acid at 100 K. Acta Crystallographica Section E, E59, o1324.[4] Link (Structural analog data).
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link (Stability and protodeboronation mechanisms).
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PubChem. (2025).[5] 5-Formylfuran-2-boronic acid (Compound Summary). Link (Physicochemical property validation).
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Khan, M. A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Link
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal application of Benzofuran | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]
